7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the tosyl masking group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Addition: The presence of electron-withdrawing groups like chlorine and fluorine can make certain positions on the ring more susceptible to nucleophilic addition.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated or nitrated indole derivatives, while oxidation can produce indole-2-carboxylic acids .
Scientific Research Applications
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The presence of chlorine and fluorine substituents can enhance its binding affinity to certain receptors or enzymes, leading to its biological effects . The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-indole
- 3,3-Dimethyl-2,3-dihydro-1H-indole
Uniqueness
7-Chloro-4-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its stability, binding affinity, and overall effectiveness in various applications .
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
7-chloro-4-fluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11ClFN/c1-10(2)5-13-9-6(11)3-4-7(12)8(9)10/h3-4,13H,5H2,1-2H3 |
InChI Key |
GETKWMYEKFSUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(C=CC(=C21)F)Cl)C |
Origin of Product |
United States |
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